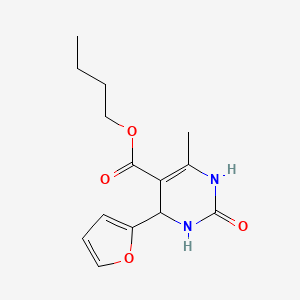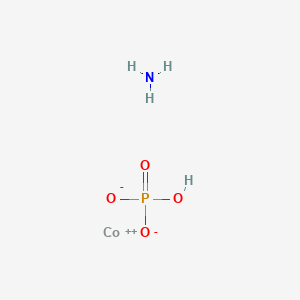
H-Tyr-D-Arg-Phe-Sar-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr-D-Arg-Phe-Sar-OH is a synthetic tetrapeptide composed of tyrosine, D-arginine, phenylalanine, and sarcosine. This compound is known for its potent opioid activity, primarily due to its high affinity for opioid receptors. It has been studied for its analgesic properties and potential therapeutic applications in pain management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Tyr-D-Arg-Phe-Sar-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of tyrosine to a solid resin support.
Sequential addition of amino acids: D-arginine, phenylalanine, and sarcosine are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
H-Tyr-D-Arg-Phe-Sar-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure and activity.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Various reagents can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
H-Tyr-D-Arg-Phe-Sar-OH has several scientific research applications, including:
Pain Management: Due to its potent opioid activity, it is studied for its potential as an analgesic.
Opioid Receptor Studies: It is used to study the binding affinity and selectivity of opioid receptors.
Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enkephalin-degrading enzymes.
Drug Development: It serves as a lead compound for developing new analgesic drugs with improved properties.
Wirkmechanismus
H-Tyr-D-Arg-Phe-Sar-OH exerts its effects primarily through high affinity binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesic effects. Additionally, the compound’s inhibitory effects on enkephalin-degrading enzymes contribute to its prolonged activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-OH: Another tetrapeptide with similar opioid activity but different pharmacokinetic properties.
H-Tyr-D-Ala-Phe-Gly-OH: A related compound with variations in receptor affinity and enzymatic stability.
Uniqueness
H-Tyr-D-Arg-Phe-Sar-OH is unique due to its high opioid receptor affinity and prolonged analgesic effects. Its structural modifications, such as the inclusion of sarcosine, enhance its stability and activity compared to similar compounds .
Eigenschaften
Molekularformel |
C27H37N7O6 |
|---|---|
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C27H37N7O6/c1-34(16-23(36)37)26(40)22(15-17-6-3-2-4-7-17)33-25(39)21(8-5-13-31-27(29)30)32-24(38)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,35H,5,8,13-16,28H2,1H3,(H,32,38)(H,33,39)(H,36,37)(H4,29,30,31)/t20-,21+,22-/m0/s1 |
InChI-Schlüssel |
WASWOPUPHSYARB-BDTNDASRSA-N |
Isomerische SMILES |
CN(CC(=O)O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


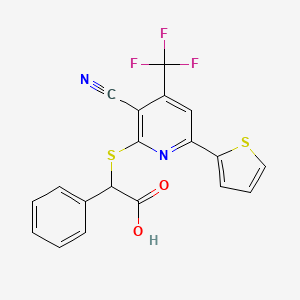
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
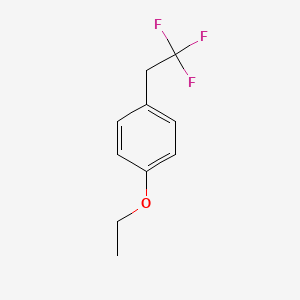
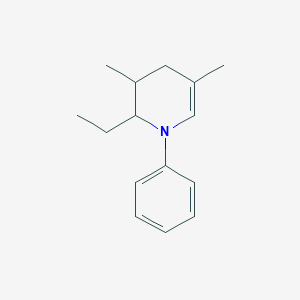
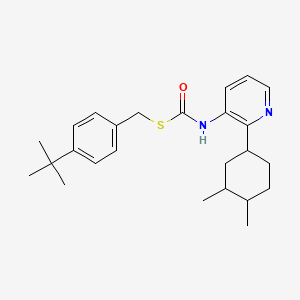
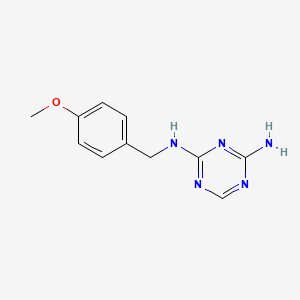
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
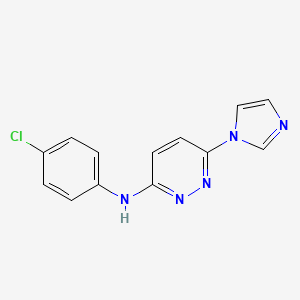


![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
